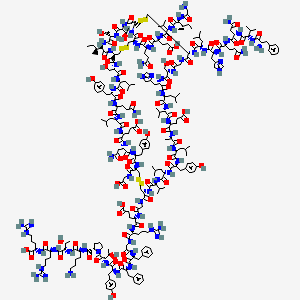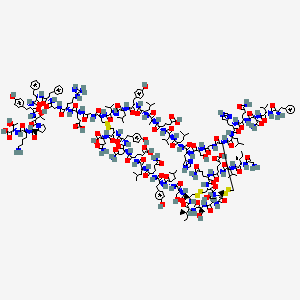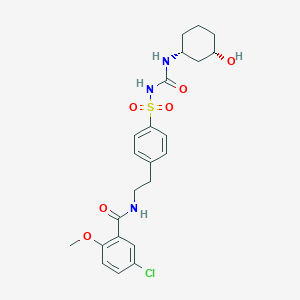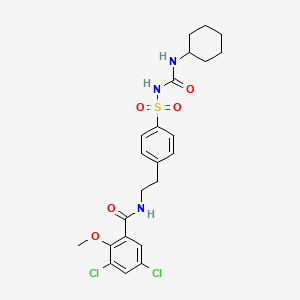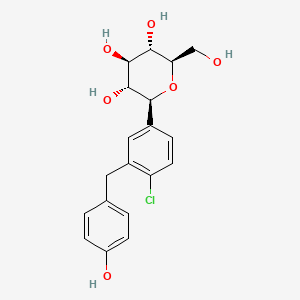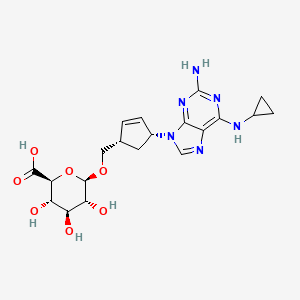
Carvedilol Impurity 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carvedilol Impurity 2 is a byproduct formed during the synthesis of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating hypertension and heart failure. This compound is one of several impurities that can arise during the manufacturing process and must be carefully monitored and controlled to ensure the safety and efficacy of the pharmaceutical product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Carvedilol involves multiple steps, starting with the reaction of 4-hydroxycarbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reacted with 2-(2-methoxyphenoxy)ethylamine to produce Carvedilol . During these steps, various impurities, including Carvedilol Impurity 2, can be formed.
Industrial Production Methods: In industrial settings, the synthesis of Carvedilol is optimized by screening different solvents and bases to improve yields and reduce impurities. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to minimize the formation of impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Carvedilol Impurity 2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure of the impurity, potentially leading to the formation of new byproducts.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Carvedilol Impurity 2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied to understand the pathways and mechanisms of impurity formation during drug synthesis. In biology and medicine, it is analyzed for its potential effects on human health and its role in the overall safety profile of Carvedilol .
Wirkmechanismus
Comparison with Other Similar Compounds: Carvedilol Impurity 2 can be compared with other impurities formed during the synthesis of beta-adrenergic antagonists. Similar compounds include impurities formed during the synthesis of propranolol and metoprolol. These impurities share common structural features and may undergo similar chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- Propranolol Impurity A
- Metoprolol Impurity B
- Atenolol Impurity C
Carvedilol Impurity 2 is unique in its specific formation pathway and the conditions under which it is produced. Its study provides valuable insights into the synthesis and safety of beta-adrenergic antagonists.
Eigenschaften
CAS-Nummer |
1801551-41-6 |
|---|---|
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.25 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-(9H-Carbazol-4-yloxy)-ethenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
